molecular formula C22H22O11 B6595901 1-O-Galloyl-2-O-cinnamoyl-glucose CAS No. 56994-83-3

1-O-Galloyl-2-O-cinnamoyl-glucose

Cat. No. B6595901
CAS RN: 56994-83-3
M. Wt: 462.4 g/mol
InChI Key: FISMJUPMCGKNNX-PCGJYRBUSA-N
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Description

1-O-Galloyl-2-O-cinnamoyl-glucose, also known as CGC, is a natural polyphenol found in a variety of plants, including tea, grapes, and strawberries. It has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Due to its potential health benefits, CGC has become a topic of interest in scientific research.

Scientific Research Applications

Cholesterol Biosynthesis Inhibition

1-O-Galloyl-2-O-cinnamoyl-glucose, along with other galloyl glucoses from rhubarb, has been identified as a potent inhibitor of squalene epoxidase, a key enzyme in cholesterol biosynthesis. This suggests its potential role in cholesterol-lowering therapies (Abe, Seki, Noguchi, & Kashiwada, 2000).

Antidiabetic Properties

Research on hydrolyzable tannins from Terminalia chebula Retz fruits, which includes compounds like this compound, has demonstrated significant α-glucosidase inhibitory activities, indicating potential antidiabetic applications (Lee, Kim, Yang, & Sung, 2017).

Biosynthesis of Hydrolyzable Tannins

Research on the biosynthesis of hydrolyzable tannins has highlighted the role of compounds like this compound. These studies provide insights into the enzymatic processes involved in the formation of these tannins, which are important for understanding their biological activities (Niemetz & Gross, 1998).

Antioxidant Activity

Compounds such as this compound have been isolated from various plants and evaluated for their antioxidant properties. These studies contribute to our understanding of how these compounds can be used to combat oxidative stress-related diseases (Ochir et al., 2013).

Influenza A Virus Inhibition

Research into methoxylated analogues of Pentagalloylglucose, which is structurally related to this compound, has shown promising results in inhibiting the influenza A virus. This suggests potential applications of similar compounds in antiviral therapies (Qurat-ul-ain et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-Cinnamoyl-1-galloylglucose, also known as 1-O-Galloyl-2-O-cinnamoyl-glucose, are kinases . Kinases are a class of enzymes that play a pivotal role in regulating cell growth and division .

Mode of Action

2-Cinnamoyl-1-galloylglucose works by inhibiting kinases . By disrupting this fundamental cellular process, the compound has been shown to induce apoptosis , or programmed cell death, in cancer cells from various sources .

Biochemical Pathways

The compound’s ability to inhibit kinases disrupts the normal cell growth and division process, leading to the induction of apoptosis . This targeted approach to cancer treatment holds the promise of more effective and selective therapies, minimizing the collateral damage often associated with traditional methods .

Pharmacokinetics

It is known that the compound is a white or light yellow solid that is soluble in water and organic solvents . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of 2-Cinnamoyl-1-galloylglucose’s action is the induction of apoptosis in cancer cells . This can lead to the death of cancer cells from various sources, including urine, thyroid tumors, and human cancer cell lines .

Action Environment

The action of 2-Cinnamoyl-1-galloylglucose can be influenced by various environmental factors. For instance, the compound should be stored at 2-8℃ to maintain its stability . Furthermore, the compound’s solubility in water and organic solvents suggests that it may be affected by the polarity of its environment . .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISMJUPMCGKNNX-PCGJYRBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136867
Record name β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56994-83-3
Record name β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56994-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-Galloyl-2-O-cinnamoyl-glucose
Reactant of Route 2
1-O-Galloyl-2-O-cinnamoyl-glucose
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1-O-Galloyl-2-O-cinnamoyl-glucose
Reactant of Route 4
1-O-Galloyl-2-O-cinnamoyl-glucose
Reactant of Route 5
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Reactant of Route 6
1-O-Galloyl-2-O-cinnamoyl-glucose

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